1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a fluorinated heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is and it features a unique spiro structure that contributes to its chemical properties and potential biological activities. The compound is classified under spirocyclic compounds, which are characterized by having two or more rings that share a common atom.
The synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one can be approached through several methods, often involving the use of readily available starting materials and conventional chemical transformations.
Methods:
Technical Details:
The molecular structure of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one exhibits a spirocyclic arrangement that contributes to its unique chemical behavior.
Structural Data:
The spiro structure provides rigidity, which may enhance its biological activity by stabilizing certain conformations favorable for interaction with biological targets.
1,1-Difluoro-5-azaspiro[2.5]octan-4-one can participate in various chemical reactions that are crucial for its application in synthetic chemistry:
Reactions:
Technical Details:
The mechanism of action for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is not fully elucidated but is believed to involve interaction with specific biological targets.
Process and Data:
The physical and chemical properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one are critical for understanding its behavior in various environments:
Physical Properties:
Chemical Properties:
Relevant data on melting point, boiling point, and density may vary based on purity and specific synthesis methods used.
1,1-Difluoro-5-azaspiro[2.5]octan-4-one has several scientific applications:
1,1-Difluoro-5-azaspiro[2.5]octan-4-one (C₇H₉F₂NO) represents a strategically engineered scaffold merging three privileged motifs in modern medicinal chemistry: spirocyclic topology, fluorine substitution, and a constrained azaspiro architecture. This compound, cataloged under CID 137966067 and CAS 2243510-19-0, features a 1,1-difluorocyclopropane ring spiro-fused to a piperidin-4-one system via a quaternary carbon [1] [4]. Its molecular geometry imposes significant three-dimensionality with a F-C-F bond angle of ~109°, while the spiro junction at C5 restricts conformational flexibility, enhancing target selectivity. Contemporary synthetic workflows increasingly leverage such architectures to address challenges in bioactive molecule design, particularly where spatial directionality and metabolic stability are paramount.
Property | Value |
---|---|
CAS Number | 2243510-19-0 |
Molecular Formula | C₇H₉F₂NO |
IUPAC Name | 1,1-Difluoro-5-azaspiro[2.5]octan-4-one |
SMILES | C1CC2(CC2(F)F)C(=O)NC1 |
InChIKey | BMTDJDNJZHRYBM-UHFFFAOYSA-N |
Spirocyclic frameworks evolved from structural curiosities to indispensable elements in drug design due to their capacity to enforce three-dimensionality and reduce planar complexity. Early spiro compounds (e.g., spirohydantoins in antiepileptics) demonstrated enhanced binding entropy through conformational restriction. The azaspiro[2.5]octane subsystem in 1,1-difluoro-5-azaspiro[2.5]octan-4-one epitomizes this evolution—its cyclopropane fusion imposes a ~60° dihedral angle between the ketone and amine planes, optimizing vectorial presentation of pharmacophores. This geometric precision enables selective engagement with challenging targets like protein-protein interfaces and allosteric sites. Recent applications include kinase inhibitors and antivirals, where the spiro[2.5] scaffold reduces off-target effects versus flexible linear analogs [8].
Strategic fluorination in 1,1-difluoro-5-azaspiro[2.5]octan-4-one serves dual purposes:
Azaspiro scaffolds like the 5-azaspiro[2.5]octan-4-one core provide unique vectors for pharmacophore diversification. The tertiary nitrogen enables salt formation (e.g., hydrochloride salts for solubility tuning [7]), while the ketone allows for:
Spiro System | Therapeutic Application | Key Advantage |
---|---|---|
5-Azaspiro[2.5]octan-4-one | Antitubercular leads (Pks13 inhibition) | 3D complexity enhances proteome selectivity |
6-Azaspiro[2.5]octane | Neurological modulators | Reduced hERG liability vs. linear amines |
Benzofuran-azaspiro hybrids | Kinase inhibitors | Improved metabolic stability (t₁/₂ > 4h) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: